molecular formula C16H15F3N6 B2763901 6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 334500-45-7

6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2763901
CAS No.: 334500-45-7
M. Wt: 348.333
InChI Key: FPANLGWEGGGQOP-UHFFFAOYSA-N
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Description

6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a phenylpiperazine moiety and a trifluoromethyl group attached to a triazolopyridazine core. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Phenylpiperazine Moiety: This is usually done through nucleophilic substitution reactions where the phenylpiperazine is introduced to the triazolopyridazine core.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety.

    Reduction: Reduction reactions can occur at the triazolopyridazine core, potentially altering its pharmacological properties.

    Substitution: The phenylpiperazine and trifluoromethyl groups can participate in substitution reactions, allowing for the modification of the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the phenylpiperazine moiety.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Explored for its interactions with various biological macromolecules.

Medicine:

  • Potential therapeutic applications due to its pharmacological properties.
  • Studied for its effects on the central nervous system and potential use in treating neurological disorders.

Industry:

  • Could be used in the development of new materials with specific chemical properties.
  • Potential applications in the agrochemical industry as a precursor to active ingredients.

Mechanism of Action

The exact mechanism of action of 6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin receptors, which could explain some of its pharmacological effects. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily.

Comparison with Similar Compounds

    6-(4-Phenylpiperazino)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine: Lacks the trifluoromethyl group, which may affect its pharmacokinetics.

    6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-d]pyrimidine: Similar structure but with a pyrimidine core instead of a pyridazine core.

Uniqueness:

  • The presence of both the phenylpiperazine and trifluoromethyl groups in 6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine makes it unique in terms of its potential pharmacological profile and chemical reactivity.
  • The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which could make this compound more effective in biological systems compared to its analogs.

Properties

IUPAC Name

6-(4-phenylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6/c17-16(18,19)15-21-20-13-6-7-14(22-25(13)15)24-10-8-23(9-11-24)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPANLGWEGGGQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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